(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Description
(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyrazine moiety, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position. This structure combines electron-deficient pyrazine with a conformationally constrained pyrrolidine backbone, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or as a synthetic intermediate .
Properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(7)6-15)10-9(11)12-2-3-13-10/h2-3,7-8,15H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIMEEAKRUHXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol, often referred to as a derivative of chloropyrazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2O, with a molecular weight of approximately 216.68 g/mol. The compound features a chloropyrazine moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing chloropyrazine structures exhibit notable antimicrobial activity. A study highlighted the efficacy of chloropyrazine derivatives against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Activity
Recent investigations have explored the anticancer potential of chloropyrazine derivatives. One study demonstrated that certain analogs could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling cascades that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chloropyrazine derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Data Table: Biological Activities Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chloropyrazine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections .
- Cancer Cell Line Studies : In vitro experiments conducted on human breast cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to control groups. The study suggested a dose-dependent response, highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C12H15ClN2O
Molecular Weight: 240.71 g/mol
IUPAC Name: (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Canonical SMILES: CC(C1=CN=C(N1)C(=C2C=CC(=N2)Cl)C)O
The compound features a chloropyrazine moiety and a pyrrolidine ring, which contribute to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest that it may interact with specific biological targets, including receptors involved in neurological and inflammatory pathways.
Case Study:
A study published in Chemistry & Biodiversity examined the synthesis and biological evaluation of related compounds, highlighting the importance of the chloropyrazine group in modulating receptor activity. The findings indicated that modifications to the pyrrolidine structure could enhance binding affinity and selectivity for target receptors .
Pharmacological Activity
Research indicates that this compound may exhibit pharmacological properties such as:
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation through inhibition of specific signaling pathways.
- Neuroprotective Properties: The interaction with neurotransmitter receptors suggests potential applications in neurodegenerative diseases .
Data Table: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Target Receptor | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | COX-2 | |
| Compound B | Neuroprotective | NMDA receptor | |
| Compound C | Antidepressant | Serotonin receptor |
Synthetic Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for further derivatization, making it useful in developing new drugs or agrochemicals.
Synthetic Route:
The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as:
- Nucleophilic Substitution: For introducing functional groups.
- Cyclization Reactions: To form the pyrrolidine ring structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The compound is structurally distinct from analogues reported in recent patents. For example:
- 1-(3-Chloropyrazin-2-yl)ethanamine (): Contains a linear ethylamine chain instead of the pyrrolidine ring. The absence of a methyl group on the backbone and a hydroxymethyl substituent reduces steric hindrance and hydrogen-bonding capacity compared to the target compound .
- N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide (): Features a benzamide group attached to the ethylamine chain, introducing strong electron-withdrawing trifluoromethyl groups. This contrasts with the target compound’s hydroxyl group, which may enhance solubility but reduce metabolic stability .
Table 1: Key Structural Comparisons
| Compound | Backbone | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrrolidine | 4-methyl, 3-hydroxymethyl | -OH, -Cl (pyrazine) |
| 1-(3-Chloropyrazin-2-yl)ethanamine | Ethylamine | None | -NH2, -Cl (pyrazine) |
| N-[1-(3-Chloropyrazin-2-yl)ethyl]benzamide | Ethylamide | 3,5-bis(trifluoromethyl)benzamide | -CF3, -Cl (pyrazine), -CONH- |
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances hydrophilicity compared to the ethylamine and benzamide analogues. However, the 4-methyl group on the pyrrolidine may offset this by increasing lipophilicity.
Preparation Methods
General Synthetic Strategy
The preparation of (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol generally follows a convergent synthetic route involving:
- Construction or procurement of the 3-chloropyrazin-2-yl intermediate.
- Synthesis or functionalization of the 4-methylpyrrolidin-3-yl methanol scaffold.
- Coupling of the chloropyrazine moiety to the pyrrolidine core via nucleophilic substitution or cross-coupling reactions.
Stepwise Preparation Methods
2.1. Synthesis of 3-Chloropyrazin-2-yl Intermediate
- Starting from commercially available pyrazine derivatives, selective chlorination at the 3-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide under controlled conditions.
- The chloropyrazine intermediate is typically purified by recrystallization or chromatography.
2.2. Preparation of 4-Methylpyrrolidin-3-yl Methanol
- The pyrrolidine ring bearing a methyl substituent at the 4-position and a hydroxymethyl group at the 3-position can be synthesized via asymmetric synthesis or chiral pool methods.
- One approach involves starting from 4-methylpyrrolidine derivatives, followed by selective hydroxymethylation at the 3-position using formaldehyde under basic or acidic catalysis.
- Protection/deprotection strategies may be employed to control regioselectivity.
- The key step involves coupling the 3-chloropyrazin-2-yl moiety with the pyrrolidin-3-yl methanol.
- This can be achieved through nucleophilic aromatic substitution (SNAr) where the nitrogen atom of the pyrrolidine attacks the chloropyrazine ring, displacing the chlorine.
- Alternatively, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination can be employed for more challenging substrates, improving yields and selectivity.
- Typical conditions include the use of palladium catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., XantPhos), bases (e.g., potassium tert-butoxide), and solvents like toluene or N-methyl-2-pyrrolidone at elevated temperatures (80–100 °C).
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination of pyrazine | POCl3, reflux or N-chlorosuccinimide, controlled temp | Selective chlorination at 3-position |
| Hydroxymethylation of pyrrolidine | Formaldehyde (aqueous), base (KOH or NaOH), mild temp | Hydroxymethyl group introduced at 3-position |
| Coupling (SNAr) | Pyrrolidine derivative, chloropyrazine, base (e.g., triethylamine), solvent (DMF, DMSO), 80–100 °C | Nucleophilic substitution of Cl by pyrrolidine N |
| Coupling (Buchwald-Hartwig) | Pd2(dba)3, XantPhos or BINAP, base (tBuOK, Cs2CO3), solvent (toluene, NMP), 80–100 °C | Palladium-catalyzed amination for higher efficiency |
Representative Synthetic Example (Based on Patent WO2016132378A2)
- Step 1: Triethylamine is added slowly to a solution of the pyrrolidine derivative in methanol at 25–30 °C and stirred for 10 minutes.
- Step 2: DiBOC (di-tert-butyl dicarbonate) solution in methanol is added to protect amine groups, stirred for 3 hours at 25–30 °C.
- Step 3: Dichloromethane and water are added to the reaction mixture; layers are separated and washed.
- Step 4: Ethanol is added, cooled to 5–10 °C, followed by slow addition of potassium hydroxide solution, stirred for 3 hours at 5–10 °C.
- Step 5: Solvent is distilled off under reduced pressure, co-distilled with dichloromethane, and the product is stirred in dichloromethane at 25–30 °C.
This sequence illustrates protection, substitution, and purification steps critical in preparing the pyrrolidine intermediate before coupling with chloropyrazine.
Research Findings and Optimization
- Studies indicate that intramolecular interactions, such as sulfur–nitrogen nonbonding interactions in related heterocyclic systems, influence conformational stability and reactivity during synthesis, potentially applicable to chloropyrazine derivatives.
- Optimization of reaction conditions, including temperature, solvent choice, and catalyst loading, significantly affects yield and purity.
- Microwave-assisted synthesis has been explored for accelerating coupling reactions and improving yields.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Chlorination temperature | 80–110 °C | Selectivity for 3-chloropyrazine |
| Hydroxymethylation pH | Mildly basic (pH 8–10) | Controls regioselectivity of hydroxymethylation |
| Coupling catalyst loading | 1–5 mol% Pd catalyst | Higher loading improves coupling efficiency |
| Base for coupling | Potassium tert-butoxide, cesium carbonate | Deprotonates amine, facilitates nucleophilic attack |
| Solvent | Toluene, NMP, DMF | Solubility and reaction rate optimization |
| Reaction time | 3–12 hours | Longer times improve conversion but may cause byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
